molecular formula C14H9Cl2F3N2OS B2688880 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide CAS No. 338407-58-2

2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide

Cat. No.: B2688880
CAS No.: 338407-58-2
M. Wt: 381.19
InChI Key: DWOSPZCLEZPRCF-UHFFFAOYSA-N
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Description

2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new groups to the molecule.

Scientific Research Applications

2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical studies.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired outcome. The exact mechanism can vary depending on the application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine ring with chloro and trifluoromethyl groups.

    2-chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar structure but with a nitro group instead of the acetamide group.

Uniqueness

The uniqueness of 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse scientific fields make it a compound of significant interest.

Properties

IUPAC Name

2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2OS/c15-6-12(22)21-10-3-1-2-4-11(10)23-13-9(16)5-8(7-20-13)14(17,18)19/h1-5,7H,6H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOSPZCLEZPRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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